molecular formula C21H28N6O2 B6921266 N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide

Cat. No.: B6921266
M. Wt: 396.5 g/mol
InChI Key: NKOILOGAMXSXGG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperazine ring substituted with a phenylpyrimidine moiety, making it a valuable molecule in various fields of study.

Properties

IUPAC Name

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-16(21(29)25(2)3)23-19(28)15-26-11-13-27(14-12-26)18-9-10-22-20(24-18)17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOILOGAMXSXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)CN1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the phenylpyrimidine group. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures (ranging from -10°C to 100°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[[2-[4-(2-pyridyl)piperazin-1-yl]acetyl]amino]propanamide
  • N,N-dimethyl-2-[[2-[4-(2-quinolinyl)piperazin-1-yl]acetyl]amino]propanamide

Uniqueness

N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpyrimidine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

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